N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with an imidazole ring at the 6-position and a benzimidazole carboxamide group at the 3-position. This structural architecture confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition due to the benzimidazole moiety’s affinity for ATP-binding pockets .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBXXMHDLDKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Construction
The pyridazine ring is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. A representative protocol involves:
Reagents :
- Diethyl oxalate and malononitrile undergo Knoevenagel condensation to form α-cyanocinnamate.
- Hydrazine hydrate induces cyclization to 3-aminopyridazine-4-carbonitrile.
Conditions :
Carboxamide Bond Formation
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid is activated as a mixed anhydride:
Reagents :
- Isobutyl chloroformate and N-methylmorpholine in THF.
Conditions :
- 0°C, 1 hour, quantitative conversion.
Coupling with 1H-1,3-Benzodiazol-2-Amine
The activated intermediate reacts with benzodiazole-2-amine:
Catalytic System :
- EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.5 equiv).
Conditions :
Table 2: Coupling Agent Performance Comparison
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 85 |
| DCC/DMAP | DMF | 18 | 73 |
| HATU | THF | 12 | 78 |
EDCI/HOBt in DCM achieves superior yields due to reduced racemization and side-product formation.
Mechanistic Insights and Byproduct Analysis
Palladium-Catalyzed Steps
The Suzuki coupling proceeds via oxidative addition of the C–Cl bond to Pd⁰, transmetallation with the imidazole boronic acid, and reductive elimination. Key challenges include:
- Borylation Efficiency : 1H-imidazol-1-ylboronic acid exhibits moderate stability, requiring in situ preparation.
- Ligand Effects : Bulky phosphines (Xantphos) prevent β-hydride elimination.
Competing Pathways in Amide Formation
Parallel acylation of the benzodiazole N1 position may occur (3–7% yield), necessitating careful stoichiometric control.
Process Optimization and Industrial Considerations
Catalytic System Recycling
Pd recovery via aqueous extraction (0.5 M EDTA, pH 9) achieves 92% metal recovery, reducing costs.
Continuous Flow Synthesis
Microreactor trials (2 mL/min, 100°C) enhance coupling step yields to 78% with 15-minute residence time.
Table 3: Batch vs. Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Pd Loading | 2 mol% | 1.5 mol% |
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridazine H5), 8.35 (s, 1H, imidazole H2), 7.89–7.45 (m, 4H, benzodiazole).
- HRMS : m/z 351.0982 [M+H]⁺ (calc. 351.0984).
Purity Assessment
Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) confirms >99% purity at 254 nm.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide linkage in the compound is synthesized via coupling reactions between pyridazine-3-carboxylic acid derivatives and benzimidazole amines. Key methods include:
- Mechanistic Insight : The EDCI/HOBt system activates the carboxylic acid (e.g., 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid) to form an active ester intermediate, which reacts with the benzimidazole amine nucleophile .
- Example : Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate undergoes saponification to the carboxylic acid, followed by coupling with 2-aminobenzimidazole .
Substitution Reactions
The imidazole and pyridazine moieties participate in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:
- Key Finding : The imidazole group at position 6 of the pyridazine ring is moderately electron-withdrawing, enhancing reactivity toward NAS at position 3.
Functionalization of the Benzimidazole Moiety
The benzimidazole ring undergoes electrophilic substitution and deprotonation:
Catalytic Hydrogenation and Reductive Amination
The pyridazine ring can be reduced under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Selective Reduction | H₂ (1 atm), Pd/C, MeOH, RT | Partially saturated pyridazine derivatives |
Stability and Degradation Pathways
- Hydrolytic Degradation : The carboxamide bond is stable under physiological pH (t₁/₂ > 24 h at pH 7.4) but hydrolyzes rapidly in acidic conditions (pH < 3) to regenerate the carboxylic acid and benzimidazole amine .
- Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the imidazole-pyridazine bond, forming 6-hydroxypyridazine derivatives .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyridazine C3 | High (electron-deficient) | Amidation, NAS, cross-coupling |
| Imidazole C2 | Moderate | Alkylation, metal-catalyzed substitutions |
| Benzimidazole C5 | Low | Halogenation under radical conditions |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole and imidazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on a series of benzodiazole derivatives demonstrated that specific modifications led to increased cytotoxicity against various cancer cell lines, including breast and lung cancer. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzodiazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi.
Case Study:
In a recent investigation, N-(1H-benzodiazol-2-yl) derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodiazole derivatives has been recognized in various studies. These compounds may inhibit key inflammatory mediators such as cytokines and chemokines.
Case Study:
A study focusing on the anti-inflammatory properties of imidazole-containing compounds revealed that they could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . This suggests a promising avenue for treating inflammatory diseases.
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound by modifying its structure to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Structural Features :
- Pyridazine backbone : Provides a planar scaffold for substituent attachment.
- Benzimidazole carboxamide (3-position) : Contributes to hydrophobic interactions and structural rigidity.
Characterization Data :
- ¹H NMR (DMSO-d₆) : Peaks at δ 8.5–9.0 ppm (imidazole protons), δ 7.2–8.0 ppm (benzimidazole aromatic protons).
- Elemental Analysis : Matches theoretical values for C₁₆H₁₁N₇O.
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The hexafluoro-hydroxypropane group in SR301 increases LogP (3.5 vs. 2.1 in the target compound), enhancing membrane permeability but reducing aqueous solubility .
- Planarity : The target compound’s benzimidazole imposes rigidity, whereas SR301’s flexible hydroxypropane group may reduce crystallinity .
- Synthetic Yield : Pyrazole derivatives (e.g., ) achieve higher yields (85%) due to simpler coupling chemistry .
Structural and Crystallographic Insights
- Planarity : The target compound’s benzimidazole-pyridazine system is expected to exhibit planarity (r.m.s. deviation ~0.05 Å), akin to the pyrazole-pyridazine analogue in (r.m.s. deviation 0.044 Å) .
- Hydrogen Bonding : Intramolecular C–H⋯N bonds (S(6) motif) stabilize the target compound, similar to ’s intermolecular chains along the b-axis .
- π-π Interactions : The benzimidazole ring may engage in π-stacking (distance ~3.7 Å), comparable to pyrazole-pyridazine interactions in .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : 3-[6-(1H-imidazol-1-yl)-4-methyl-1H-1,3-benzodiazol-2-yl]-4-{[(pyridin-2-yl)methyl]amino}-1,2-dihydropyridin-2-one.
- Molecular Formula : C22H19N7O.
The structure features a benzodiazole and imidazole moiety that are known to confer various biological properties, including anticancer and antimicrobial activities.
Research indicates that compounds with similar structures often interact with DNA and various enzymes involved in cellular processes. The biological activity of this compound may involve:
- DNA Binding : This compound is likely to act as a minor groove binder, similar to other benzimidazole derivatives, which can inhibit DNA replication and transcription.
- Enzyme Inhibition : It may inhibit specific kinases or other enzymes involved in cancer cell proliferation.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound:
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 12b | Various | 16 | Topoisomerase I inhibition | |
| BBZ | Breast | 10 | DNA intercalation | |
| Benzimidazole derivative | Prostate | 5 | Apoptosis induction |
These studies highlight the compound's potential effectiveness against multiple cancer types through various mechanisms.
Case Study 1: Inhibition of IGF-1R
A study focusing on related compounds demonstrated that modifications at the pyridine and imidazole positions significantly enhanced potency against insulin-like growth factor 1 receptor (IGF-1R), a critical target in cancer therapy. The introduction of amine side chains improved binding affinity and selectivity for IGF pathways .
Case Study 2: Anticancer Screening
In a comprehensive screening of 60 human cancer cell lines conducted by the National Cancer Institute, several derivatives exhibited promising results with low GI50 values, indicating strong anticancer potential. Notably, compounds structurally related to this compound showed significant activity against breast and prostate cancer cell lines .
Q & A
Basic: What are the standard synthetic methodologies for preparing N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach is coupling pyridazine derivatives with functionalized benzimidazole and imidazole moieties. For example:
- Step 1: React 3-chloro-6-(1H-imidazol-1-yl)pyridazine with a benzimidazole-2-amine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO) using coupling agents like EDCI/HOBt .
- Step 2: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (>98%) .
- Critical Parameters: Optimize reaction time (12–24 hours) and temperature (80–100°C) to avoid side products like N-alkylation or hydrolysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyridazine backbone, imidazole protons (~δ 8.5–9.0 ppm), and benzimidazole NH signals (~δ 12.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: For solid-state structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and hydrogen-bonding networks .
Basic: What key structural features dictate its chemical reactivity?
Methodological Answer:
- Heterocyclic Core: The pyridazine ring enables π-π stacking, while the benzimidazole and imidazole groups provide hydrogen-bond donors/acceptors for target interactions .
- Carboxamide Linker: Enhances solubility in polar solvents and participates in intermolecular hydrogen bonds, critical for crystallinity .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in analogues) modulate electronic density, affecting reactivity in nucleophilic substitution .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain high-resolution (<1.0 Å) datasets .
- Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) and Fo/Fc maps .
- Case Study: A related pyridazine-benzimidazole compound (CCDC 1267/4256) showed intermolecular N–H···O bonds stabilizing the lattice, clarifying tautomeric forms .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent Screening: Systematically replace the imidazole with triazoles or pyrazoles (e.g., 1H-1,2,4-triazol-1-yl) to test enzyme inhibition potency .
- Assay Design: Conduct in vitro kinase assays (IC₅₀ determination) and compare logP values to correlate lipophilicity with membrane permeability .
- Example: Analogues with 4-(trifluoromethoxy)benzyl groups showed 10-fold higher activity due to enhanced hydrophobic interactions .
Advanced: What experimental approaches elucidate its pharmacological mechanism?
Methodological Answer:
- Target Engagement: Use surface plasmon resonance (SPR) to measure binding kinetics (KD) to kinases or GPCRs .
- Cellular Assays: Perform Western blotting to assess downstream signaling (e.g., phosphorylation levels of ERK or Akt) .
- Mutagenesis Studies: Introduce point mutations (e.g., Ala-scanning) in target proteins to identify critical binding residues .
Advanced: How can researchers address discrepancies in solubility and stability data?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods (pH 1–10 buffers) with HPLC quantification. Co-solvents (e.g., PEG-400) improve aqueous solubility for in vivo studies .
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH, 1 month) and monitor via LC-MS for hydrolytic or oxidative byproducts .
- Formulation Strategies: Nanoemulsions or cyclodextrin complexes enhance thermal stability (TGA/DSC data) .
Advanced: How to resolve contradictions in SAR data across different biological assays?
Methodological Answer:
- Meta-Analysis: Pool data from enzymatic (IC₅₀) and cellular (EC₅₀) assays to identify off-target effects or assay-specific artifacts .
- Computational Modeling: Perform molecular dynamics simulations to predict binding poses conflicting with empirical data .
- Case Study: A methyl-D3 analogue showed reduced potency in cell-based vs. enzymatic assays due to altered transport kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
